Site-Specific vs. Stochastic Conjugation: Azido-PEG(4) Enables Homogeneous DAR via Click Chemistry
Azido-PEG(4)-Val-Cit-PAB-PNP facilitates site-specific ADC construction via strain-promoted alkyne-azide cycloaddition (SPAAC) with DBCO- or BCN-functionalized antibodies, yielding homogeneous drug-to-antibody ratio (DAR) conjugates [1]. In contrast, maleimide-functionalized analogs (e.g., Mal-PEG4-Val-Cit-PAB-PNP) rely on stochastic cysteine conjugation of native interchain disulfides, producing heterogeneous DAR distributions (typically DAR 0-8) with batch-to-batch variability [2].
| Evidence Dimension | Conjugation homogeneity (DAR distribution) |
|---|---|
| Target Compound Data | Homogeneous DAR achievable; defined conjugation site via genetic incorporation of azide-containing non-natural amino acid |
| Comparator Or Baseline | Mal-PEG4-Val-Cit-PAB-PNP: Heterogeneous DAR (0-8) via stochastic cysteine conjugation |
| Quantified Difference | Discrete homogeneous DAR vs. continuous heterogeneous DAR distribution |
| Conditions | Click chemistry (SPAAC) conjugation vs. maleimide-thiol conjugation; native antibody reduction/alkylation |
Why This Matters
Procurement of azide-functionalized linkers is essential when homogeneous DAR and defined conjugation stoichiometry are required for reproducible ADC pharmacology and regulatory characterization.
- [1] VanBrunt MP, et al. Genetically Encoded Azide Containing Amino Acid in Mammalian Cells Enables Site-Specific Antibody–Drug Conjugates Using Click Cycloaddition Chemistry. Bioconjugate Chemistry, 2015, 26(11): 2249-2260. View Source
- [2] 西安瑞禧生物科技有限公司. Mal-PEG3-Val-Cit-PAB-PNP的优势与对比分析. View Source
